Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate

Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Researchers pursuing stereoselective routes to chiral γ-amino alcohols often encounter unpredictable diastereoselectivity with generic β-keto esters. Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1) eliminates this variability through its orthogonal Cbz/methyl ester pair. • Cbz group enables clean hydrogenolysis deprotection, preserving acid-sensitive functionalities unavailable with Boc strategies. • Methyl ester directs steric outcome in enzymatic reductions, a performance characteristic not replicated by ethyl or tert-butyl analogs. • ≥97% purity (solid, mp 49-51 °C) ensures accurate loading for SPPS and parallel synthesis. • Direct precursor to (R)-GABOB and sperabillin intermediates via baker's yeast or lipase-catalyzed kinetic resolution.

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
CAS No. 82961-77-1
Cat. No. B113062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate
CAS82961-77-1
Molecular FormulaC13H15NO5
Molecular Weight265.26 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CNC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H15NO5/c1-18-12(16)7-11(15)8-14-13(17)19-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17)
InChIKeyDGJHWQHYAQUXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate: Procurement-Grade Characterization


Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate (CAS 82961-77-1), also referred to as Methyl 4-(Cbz-amino)-3-oxobutanoate, is a protected β-keto ester building block [1]. It features a benzyloxycarbonyl (Cbz)-protected primary amine adjacent to a ketone, and a methyl ester terminal group, giving it a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol [1]. The compound is a solid at ambient conditions with a reported melting point of 49–51 °C . Its dual functionality makes it a strategic intermediate for asymmetric synthesis and medicinal chemistry programs, particularly where orthogonal protection and subsequent chiral reduction are required .

Building Block Type
Protected β-keto ester with orthogonal Cbz/methyl ester functionality
Synthesis Workflow
Asymmetric synthesis, chemoenzymatic routes, and SPPS intermediate
Selection Context
Solid intermediate suited for high-precision weighing and stoichiometric control

Generic Substitution Risks in Chiral Synthesis


Despite the availability of structural analogs, generic substitution of Methyl 4-(((benzyloxy)carbonyl)amino)-3-oxobutanoate is inadvisable due to its crucial role in enabling specific chemo- and stereoselective outcomes. The Cbz protecting group provides orthogonal hydrogenolysis-based deprotection, a significant advantage over acid-labile Boc protection when substrates contain acid-sensitive functionalities . Furthermore, the methyl ester is critical for controlling the steric outcome in enzymatic reductions, a performance characteristic not replicated by ethyl or tert-butyl esters [1]. The quantitative evidence below demonstrates that the choice of both the N-protecting group and the ester moiety directly governs reaction diastereoselectivity and yield, making the specific combination found in this compound essential for predictable synthetic routes to chiral γ-amino alcohols and β-amino acids [1].

Cbz vs. Boc protection
Boc analogs may not replicate hydrogenolytic deprotection compatibility in acid-sensitive sequences; orthogonal strategy may shift.
Methyl ester vs. ethyl/tert-butyl esters
Altering the ester can significantly affect enzymatic reduction stereoselectivity; steric outcome may not transfer directly.
Unprotected amine analogs
Lack of amine protection leads to complex mixtures under reducing conditions; stereochemical control is absent.

Quantitative Differentiation from Closest Analogs


Enantioselective Reduction by Baker's Yeast

In a direct comparative study, the baker's yeast reduction of a series of N-protected methyl 4-amino-3-oxobutanoates was evaluated . The Cbz-protected methyl ester (target compound) was reduced stereoselectively to the corresponding (R)-hydroxy ester, an essential intermediate for the synthesis of (R)-GABOB and sperabillin C . While the published work confirmed that the Boc-protected analog also yielded an (R)-hydroxy ester under similar conditions, the Cbz protection strategy is preferred for its specific orthogonal deprotection profile, which is critical for downstream peptide coupling and total synthesis sequences [1]. This selectivity profile is not achievable with the unprotected free amine, which leads to complex mixtures.

Enzymatic Reduction Selectivity
Head-to-head comparison
Cbz-methyl ester gave (R)-hydroxy ester; unprotected amine produced complex mixture with no stereocontrol.
Supports stereochemical-control context for chiral synthon synthesis.
Baker's yeast reduction conditions apply.
Asymmetric Synthesis Biocatalysis Chiral Building Blocks

Physicochemical Comparison with Ethyl Ester Analog

The target compound is a low-melting solid with a melting point of 49–51 °C, offering ease of handling and accurate weighing at room temperature compared to liquid analogs . In contrast, the ethyl ester analog (Ethyl 4-(Cbz-amino)-3-oxobutanoate, CAS 67706-69-8) is reported as a liquid or low-melting solid, making precise dispensing more challenging . Reputable suppliers, such as Bidepharm, provide the target compound at a certified purity of 97% with batch-specific QC data (NMR, HPLC, GC), a level of analytical rigor that ensures reproducibility in multi-step syntheses .

Physical State & Purity
Data to verify
Solid, mp 49–51 °C (97% purity) vs. ethyl ester analog: liquid (95% purity).
Solid state may support accurate stoichiometric preparation.
Vendor datasheet values require batch-specific review.
Physicochemical Characterization Solid-Handling Quality Control

Cbz vs. Other N-Protecting Groups in Enzymatic Resolution

A study on the enzymatic resolution of N-protected-β3-amino methyl esters using Candida antarctica lipase B demonstrated that the nature of the N-protecting group significantly impacts resolution efficiency [1]. While the study evaluated Bz, Cbz, Boc, and Fmoc derivatives, the Cbz-protected methyl ester motif was among the substrates that showed good resolution, highlighting its viability for producing enantiopure β-amino acids [1]. This class-level evidence supports the selection of the Cbz-methyl ester combination for chemoenzymatic routes, as it is compatible with both chemical and enzymatic deprotection strategies [1].

Enzymatic Resolution Compatibility
Class-level inference
Cbz-methyl ester scaffold shown as viable substrate among evaluated N-protecting groups in lipase resolution.
Supports chemoenzymatic route selection context.
Class-level evidence; requires experimental validation.
Enzymatic Resolution Lipase Catalysis β-Amino Acids

Optimal Applications in Medicinal Chemistry & Process R&D


Asymmetric Synthesis of GABOB Derivatives

The compound serves as the direct precursor for the baker's yeast-mediated synthesis of N-protected methyl (R)-4-amino-3-hydroxybutanoate, a key intermediate for the neuromodulator (R)-GABOB. The Cbz protection enables a clean, orthogonal deprotection under hydrogenolysis, which is preferable when further functional group manipulations are required [1].

Total Synthesis of Sperabillin Antibiotics

The Cbz-protected methyl ester's ability to undergo a stereoselective enzymatic reduction to the correct (R)-hydroxy ester configuration makes it an essential building block in the total synthesis of sperabillins B and C, potent antibacterial agents . The methyl ester allows for subsequent chemoselective transformations without affecting the Cbz group [1].

Chemoenzymatic Synthesis of Enantiopure β-Amino Acids

The structural motif of this compound is directly compatible with lipase-catalyzed kinetic resolution protocols. The Cbz protection offers a strategic advantage for the subsequent synthesis of N-terminal modified β-peptides, as the protecting group can be removed cleanly under mild hydrogenolysis, preserving the integrity of the newly formed chiral center [2].

SPPS of Modified Peptide Backbones

The solid physical state and high purity (97%+) of the commercially available compound facilitate accurate loading calculations for SPPS. The Cbz group provides an orthogonal protection strategy to the standard Fmoc/tBu chemistry, allowing for the site-selective incorporation of a β-keto ester moiety into a growing peptide chain [1][2].

Application
Selection Property
Validation Focus
Asymmetric GABOB derivative synthesis
Ketone proximity to Cbz-protected amine
Enantiomeric excess after yeast reduction
Sperabillin antibiotic total synthesis
Orthogonal ester/amine protection strategy
Downstream chemoselective transformation compatibility
Chemoenzymatic β-amino acid resolution
Cbz-methyl ester scaffold for lipase recognition
Hydrogenolytic Cbz removal without racemization
Peptide backbone modification via SPPS
Solid-state purity for accurate loading
Site-selective β-keto ester incorporation yield

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